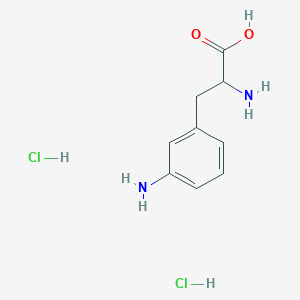
2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride is a chiral amino acid derivative. It is an important compound in organic chemistry and biochemistry due to its unique structure, which includes both amino and aromatic groups. This compound is often used in the synthesis of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde.
Reduction: The nitro group is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Amino Acid Formation: The resulting 3-aminobenzaldehyde is then subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding amino acid.
Resolution: The racemic mixture of the amino acid is resolved using chiral resolution techniques to obtain the (S)-enantiomer.
Dihydrochloride Formation: Finally, the amino acid is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Large-scale reduction of 3-nitrobenzaldehyde using industrial hydrogenation equipment.
Automated Resolution: Use of automated chiral resolution systems to separate the (S)-enantiomer efficiently.
Purification: High-performance liquid chromatography (HPLC) is often employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The aromatic ring can be reduced under catalytic hydrogenation conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: 3-nitro derivatives.
Reduction: Reduced aromatic rings.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
(S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride involves its interaction with biological molecules:
Molecular Targets: It can bind to enzymes and receptors due to its amino and aromatic groups.
Pathways Involved: Participates in metabolic pathways related to amino acid synthesis and degradation.
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminophenyl)propanoic acid: Similar structure but with the amino group in the para position.
3-(3-Methylamino)propanoic acid: Contains a methylamino group instead of an amino group.
4-Hydroxy-1-methyl-2(1H)-quinolone: Different core structure but similar functional groups.
Uniqueness
(S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride is unique due to its specific chiral center and the position of the amino group on the aromatic ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14Cl2N2O2 |
|---|---|
Molecular Weight |
253.12 g/mol |
IUPAC Name |
2-amino-3-(3-aminophenyl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;;/h1-4,8H,5,10-11H2,(H,12,13);2*1H |
InChI Key |
KUYMDLJJQHYMCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)CC(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


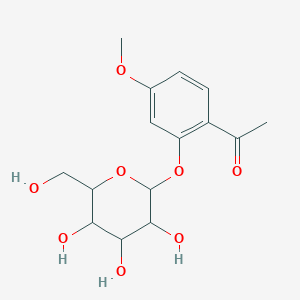
![4-(2H-1,3-benzodioxol-5-yl)-2-[2-(4-methoxyphenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B12510022.png)
![1-iodo-4-[(1E)-2-(4-iodophenyl)ethenyl]benzene](/img/structure/B12510032.png)
![7-Chlorodibenzo[b,d]furan-1-yl trifluoromethanesulfonate](/img/structure/B12510039.png)
![6-(Difluoromethyl)-8-(2-hydroxy-2-methylcyclopentyl)-2-[(1-methanesulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12510044.png)



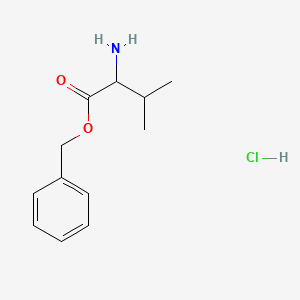
![But-2-enedioic acid;1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one](/img/structure/B12510073.png)
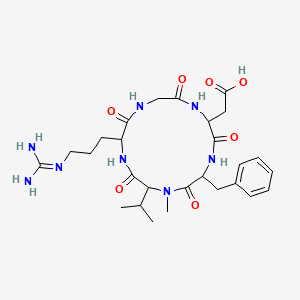
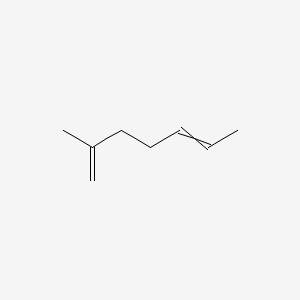

![4-[5-chloro-2-(isopropylamino)pyridin-4-yl]-N-[1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B12510129.png)
